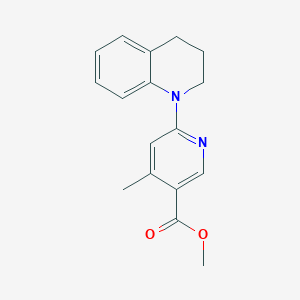

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate

Description

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the 4-position and a 3,4-dihydroquinoline substituent at the 6-position of the pyridine ring. The compound’s ester group enhances lipophilicity compared to carboxylic acid analogs, which may influence bioavailability and membrane permeability .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c1-12-10-16(18-11-14(12)17(20)21-2)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |

InChI Key |

JMNUUOJRTYRUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCCC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the Castagnoli–Cushman reaction, which is used to create the quinoline scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of quinoline and nicotinic acid can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes and receptors associated with tumor growth. The presence of the quinoline moiety is particularly significant, as it has been linked to the modulation of cellular mechanisms that promote apoptosis and inhibit angiogenesis .

Pharmacological Properties

Neuroprotective Effects

This compound may also possess neuroprotective properties. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective potential, this compound may exhibit anti-inflammatory properties. Research indicates that nicotinic acid derivatives can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines and mediators . This suggests a potential application in treating chronic inflammatory conditions.

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions: Combining nicotinic acid derivatives with quinoline precursors.

- Functional Group Modifications: Employing reagents that facilitate the introduction of methyl groups at specific positions on the aromatic rings.

Structural Characterization

The structural characterization of this compound is crucial for understanding its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the molecular structure and purity of synthesized compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as dihydroquinoline/isoquinoline cores, ester/amide functionalities, and substituted pyridine/quinoline systems.

2.1. Functional Group Variations

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This compound replaces the pyridine ring of nicotinate with a dihydroisoquinoline core and substitutes the ester group with an ethyl ester.

- N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide: A patent-derived amide analog (M+1 = 524) with a cyano group, tetrahydrofuran-oxy substituent, and piperidinylidene acetamide side chain. The amide linkage and extended substituents increase molecular weight and complexity, likely improving target binding affinity but reducing metabolic stability compared to the ester-containing target compound .

2.2. Core Structure Differences

- 6-Methylnicotinic Acid: A simpler analog lacking the dihydroquinoline substituent. Its carboxylic acid group (mp 214–215°C) confers higher polarity and lower cell permeability than the methyl ester derivative, underscoring the ester’s role in optimizing drug-like properties .

- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-Nitro-7-(Tetrahydrofuran-3-yl-Oxy)Quinoline-3-Carboxylic Acid Ethyl Ester: This nitro-substituted quinoline derivative (from a 2019 patent) incorporates a nitro group and tetrahydrofuran-oxy substituent.

2.3. Molecular Weight and Complexity

The target compound’s molecular weight is estimated to be ~300–350 g/mol (based on nicotinate and dihydroquinoline substructures), which is lower than patent-derived amides (e.g., M+1 = 578–602) . Reduced complexity may enhance synthetic accessibility and pharmacokinetic profiles.

Data Table: Key Comparative Properties

Research Findings and Implications

- Bioactivity: Patent-derived amides (e.g., M+1 = 578) are speculated to target kinases or GPCRs due to their structural resemblance to known inhibitors, whereas the target compound’s ester group may favor prodrug applications .

- Synthetic Utility: The dihydroquinoline moiety in the target compound is synthetically versatile, enabling modifications at the 6-position for structure-activity relationship (SAR) studies, similar to ethyl ester analogs in alkaloid synthesis .

- Metabolic Stability : The methyl ester in the target compound may confer better metabolic stability than carboxylic acid analogs (e.g., 6-methylnicotinic acid) but inferior to bulkier amides in patent examples .

Biological Activity

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : Not specifically listed but related compounds fall under similar classifications.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Assays :

- The compound was tested against different cancer cell lines using the MTT assay, which measures cell viability.

- Results indicated that it exhibits high cytotoxicity, particularly in breast cancer (MCF-7) and leukemia (HL-60) cell lines. For instance, analogs with similar structures reported IC₅₀ values below 0.3 µM in HL-60 cells, showcasing potent activity against this specific line .

-

Mechanism of Action :

- The cytotoxic effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation. It is believed that the presence of an α,β-unsaturated carbonyl group in the structure plays a crucial role in its mechanism by alkylating cellular thiols, which disrupts vital cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the quinoline structure significantly influence biological activity:

- Substituent Variations : Compounds with alkyl substituents at specific positions on the quinoline ring demonstrated enhanced potency compared to those with aryl substituents. For example, an ethyl group at position 2 increased cytotoxicity against HL-60 cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | <0.5 | Induces apoptosis |

| Analog A (2-Ethyl-3-methylidene) | HL-60 | <0.3 | Alkylates thiols |

| Analog B (3-Methylidene) | HUVEC | >10 | Less cytotoxic compared to cancer lines |

Case Studies

-

Study on Quinolinone Derivatives :

A study synthesized various derivatives of quinolinones and evaluated their anticancer properties. The results highlighted that modifications leading to enhanced hydrophobicity improved membrane permeability and bioavailability, which are critical for effective anticancer activity . -

In Vivo Studies :

Although most current data focuses on in vitro assays, preliminary in vivo studies have suggested that compounds similar to this compound could potentially reduce tumor growth in animal models, warranting further investigation into their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves coupling reactions between substituted nicotinate derivatives and dihydroquinoline intermediates. For example, Zhang et al. (2011) utilized alkylation and substitution reactions under nitrogen to minimize oxidation, achieving >95% purity via column chromatography and recrystallization . Optimization includes controlling reaction temperature (e.g., 60–80°C) and using catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, particularly the methyl ester (δ ~3.8 ppm) and dihydroquinoline aromatic protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀N₂O₂). Purity is assessed via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer: While acute toxicity data are limited, safety protocols include using nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Storage requires airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the methyl ester . Spills should be contained with absorbent materials (e.g., vermiculite) and disposed via licensed waste management .

Advanced Research Questions

Q. How does this compound interact with HIV-1 reverse transcriptase (RT)?

- Methodological Answer: The compound acts as a non-nucleoside RT inhibitor (NNRTI), binding to the allosteric pocket and disrupting catalytic activity. Docking studies (e.g., AutoDock Vina) suggest hydrophobic interactions between the dihydroquinoline moiety and RT residues like Tyr181 and Trp229. IC₅₀ values are determined via enzymatic assays using wild-type and mutant RT strains (e.g., K103N) to assess resistance profiles .

Q. What structure-activity relationships (SAR) govern its antiviral efficacy?

- Methodological Answer: Key modifications include:

- Dihydroquinoline substitution : Bulky groups at position 6 enhance steric hindrance, improving RT binding (e.g., EC₅₀ reduced from 1.2 μM to 0.3 μM with a benzylthio group) .

- Methyl ester vs. carboxylic acid : The ester improves membrane permeability (logP ~2.8 vs. ~1.5 for acid), but hydrolyzes in plasma, requiring prodrug strategies .

SAR studies use parallel synthesis and cytotoxicity assays (MTT) on MT-4 cells to balance potency (EC₅₀) and safety (CC₅₀ > 100 μM) .

Q. How can stability issues in aqueous buffers be mitigated during pharmacokinetic studies?

- Methodological Answer: Degradation occurs via ester hydrolysis (t₁/₂ < 2 hrs in pH 7.4 PBS at 37°C). Stabilization strategies include:

- Co-solvents : 10–20% DMSO or PEG-400 reduces hydrolysis rates.

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life.

Stability is monitored via LC-MS/MS, quantifying the carboxylic acid metabolite .

Q. How should contradictory data on in vitro vs. in vivo efficacy be addressed?

- Methodological Answer: Discrepancies often arise from poor bioavailability or metabolite interference. Solutions include:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations using LC-MS/MS after oral/intravenous dosing in rodents.

- Metabolite identification : Incubate with liver microsomes (human/rat) to identify active/inactive derivatives .

Adjust dosing regimens (e.g., twice-daily administration) if first-pass metabolism is significant.

Q. What in silico tools predict ADME properties for this compound?

- Methodological Answer: SwissADME or ADMET Predictor™ estimates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.